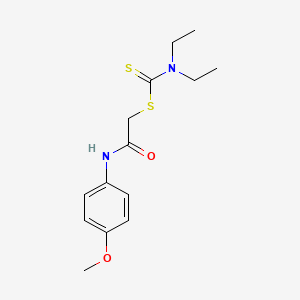

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate

説明

特性

IUPAC Name |

[2-(4-methoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-13(17)15-11-6-8-12(18-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPQCGYNEUDYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with diethyl dithiocarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

化学反応の分析

Types of Reactions

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

科学的研究の応用

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in oxidative stress or signal transduction .

類似化合物との比較

Comparison with Structural Analogs

Substituent-Driven Differences in Physicochemical Properties

Table 1: Key Properties of 2-((4-Methoxyphenyl)amino)-2-oxoethyl Diethylcarbamodithioate and Analogs

Key Observations:

- Substituent Effects: The target compound’s 4-methoxyphenyl group confers moderate lipophilicity, whereas the dimethylamino analog (from ) is more polar, likely altering solubility and membrane permeability .

- Thermal Stability: Pyrimidinone derivatives (e.g., Compound 2f) exhibit higher melting points (~215–217°C) compared to the target compound (data unavailable), suggesting enhanced crystallinity due to aromatic stacking .

Functional Group Comparisons

- Dithiocarbamate vs. Sulfonylurea : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester; ), the target compound’s dithiocarbamate group may offer distinct modes of action, such as metal chelation or radical scavenging .

- Biological Relevance : The diethylcarbamodithioate moiety is shared with AZD1152 (), a kinase inhibitor, suggesting possible utility in medicinal chemistry .

生物活性

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate is a compound that falls within the category of dithiocarbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16N2O2S2

- Molecular Weight : 288.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Dithiocarbamates have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that dithiocarbamate compounds exhibit significant antioxidant activity. For instance, studies using the DPPH assay demonstrated that these compounds can effectively scavenge free radicals, thereby reducing oxidative damage in cells .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. In particular, it has been shown to induce apoptosis in cancer cell lines by inhibiting proteasomal activity, which is crucial for protein degradation and cell cycle regulation. For example, copper(II) complexes of dithiocarbamates have demonstrated antiproliferative effects against human liver carcinoma cells (Bel-7404) with IC50 values ranging from 5.0 to 7.0 µM .

Antimicrobial Activity

Dithiocarbamate derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications in the aryl ring can enhance antibacterial and antifungal activities. The presence of a methoxy group at the para position has been associated with increased efficacy against certain bacterial strains .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate?

Methodological Answer:

The synthesis typically involves sequential functionalization steps:

- Step 1: Formation of the 4-methoxyphenylglyoxal intermediate via oxidation of 4-methoxyacetophenone derivatives (e.g., using selenium dioxide) .

- Step 2: Coupling with diethylcarbamodithioate under nucleophilic conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric control to minimize byproducts.

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining purity?

Methodological Answer:

- Solvent Optimization: Use aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Solvent-free microwave-assisted synthesis may reduce reaction time .

- Catalysis: Introduce catalytic bases (e.g., K₂CO₃) to accelerate coupling steps.

- In-line Analytics: Implement HPLC-MS monitoring to track intermediate formation and adjust reaction dynamics in real time .

- Scale-up Challenges: Address exothermicity via controlled temperature ramping and use of continuous flow reactors to improve heat dissipation .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃), thiocarbamate (δ 4.2–4.5 ppm for CH₂), and diethyl groups (δ 1.2–1.4 ppm for CH₃) .

- IR: Stretching frequencies for C=O (~1680 cm⁻¹), C=S (~1200 cm⁻¹), and N-H (~3300 cm⁻¹) validate functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal Growth: Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain high-quality crystals.

- Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms (e.g., sulfur).

- Analysis: Software like SHELX refines torsion angles and hydrogen-bonding networks. For example, weak C–H···S interactions stabilize the dithiocarbamate moiety .

Basic: What in vitro assays are used to screen biological activity?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation .

- Enzyme Inhibition: Fluorescence-based assays (e.g., α-glucosidase inhibition for diabetes research) .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Dose-Response Curves: Validate non-linear effects (e.g., hormesis) using 8–10 concentration points.

- Structural Analog Comparison: Test derivatives (e.g., replacing diethyl with dimethylcarbamodithioate) to isolate pharmacophores .

- Metabolic Stability: Use liver microsome assays to assess if discrepancies arise from compound degradation .

Basic: What chromatographic methods ensure purity for pharmacological studies?

Methodological Answer:

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- GC-MS: For volatile impurities; derivatize with BSTFA if necessary .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) enhance analytical rigor?

Methodological Answer:

- Fragmentation Patterns: MS/MS identifies degradation products (e.g., loss of diethylcarbamodithioate [M–C₅H₁₀NS₂]⁺).

- Quantitative Analysis: MRM (Multiple Reaction Monitoring) improves sensitivity in biological matrices (LOQ < 10 ng/mL) .

Basic: What computational tools predict the compound’s reactivity or drug-likeness?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software to model charge distribution (e.g., electrophilic sulfur sites) .

- ADMET Prediction: SwissADME or ADMETLab2.0 assess logP, bioavailability, and CYP450 interactions .

Advanced: How do molecular dynamics simulations elucidate mechanisms of action?

Methodological Answer:

- Target Docking: AutoDock Vina or GROMACS simulate binding to enzymes (e.g., thioredoxin reductase). Key interactions: sulfur atoms with catalytic cysteine residues .

- Free Energy Calculations: MM-PBSA quantifies binding affinity changes upon structural modification (e.g., methoxy → ethoxy substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。